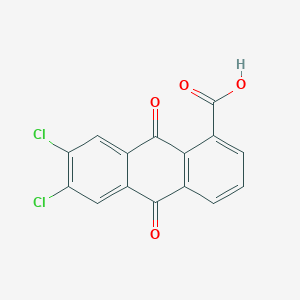
6,7-Dichloroanthraquinone-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dichloroanthraquinone-1-carboxylic acid is a derivative of anthraquinone, an aromatic organic compound with a wide range of applications in various fields. This compound is characterized by the presence of two chlorine atoms at the 6 and 7 positions and a carboxylic acid group at the 1 position on the anthraquinone core. Anthraquinone derivatives are known for their interesting photophysical, photochemical, and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloroanthraquinone-1-carboxylic acid typically involves the chlorination of anthraquinone followed by carboxylation. One common method is the Friedel-Crafts reaction, where anthraquinone is reacted with chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to introduce chlorine atoms at the desired positions . The carboxylation step can be achieved using various methods, such as the Kolbe-Schmitt reaction, where the chlorinated anthraquinone is treated with carbon dioxide under high pressure and temperature in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The chlorination and carboxylation reactions are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
6,7-Dichloroanthraquinone-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to hydroquinones or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted anthraquinone derivatives with various functional groups.
Scientific Research Applications
6,7-Dichloroanthraquinone-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,7-Dichloroanthraquinone-1-carboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting the replication and transcription processes. It may also inhibit key enzymes involved in cellular metabolism and signal transduction pathways, leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
6,7-Dichloroanthraquinone-1-carboxylic acid can be compared with other anthraquinone derivatives, such as:
1,8-Dichloroanthraquinone: Similar in structure but lacks the carboxylic acid group, leading to different chemical and biological properties.
9,10-Anthraquinone: The most common isomer, used widely in industry and research.
1,4-Dihydroxyanthraquinone: Known for its use in dye production and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other anthraquinone derivatives.
Properties
CAS No. |
58236-19-4 |
|---|---|
Molecular Formula |
C15H6Cl2O4 |
Molecular Weight |
321.1 g/mol |
IUPAC Name |
6,7-dichloro-9,10-dioxoanthracene-1-carboxylic acid |
InChI |
InChI=1S/C15H6Cl2O4/c16-10-4-8-9(5-11(10)17)14(19)12-6(13(8)18)2-1-3-7(12)15(20)21/h1-5H,(H,20,21) |
InChI Key |
LTQQNOCPMNSDJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


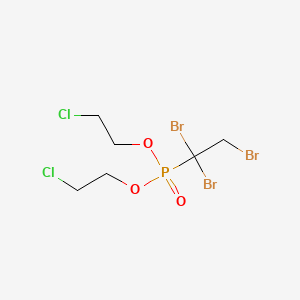
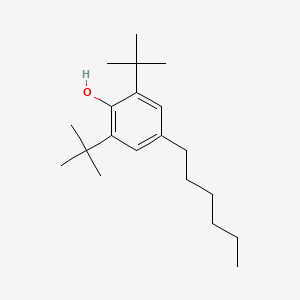
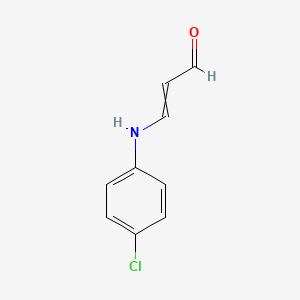
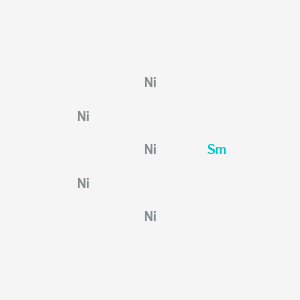

![2,5-Pyrrolidinedione, 3-methyl-3-[4-(2-methylpropoxy)phenyl]-](/img/structure/B14629742.png)
![9-[2-(ethenyloxy)ethyl]-9H-carbazole](/img/structure/B14629748.png)
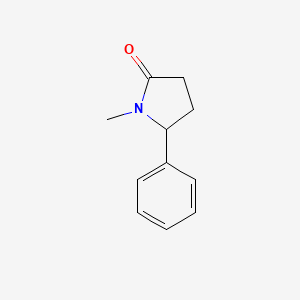
![{2-[4-(Hydroxymethyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol](/img/structure/B14629755.png)
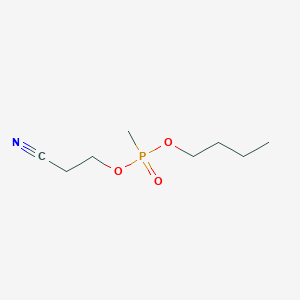
![Acetic acid;[3-(4-methylpentyl)cyclohex-2-en-1-yl]methanol](/img/structure/B14629771.png)
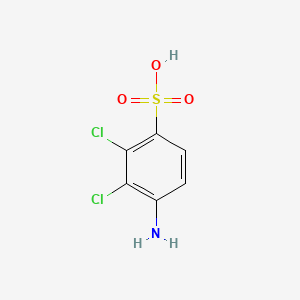
![Acetamide, N-[(acetyloxy)phenylmethyl]-N-phenyl-](/img/structure/B14629791.png)
![Bis[(4-fluorophenyl)methyl]diselane](/img/structure/B14629799.png)
